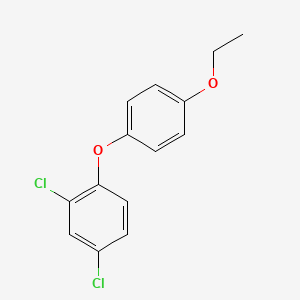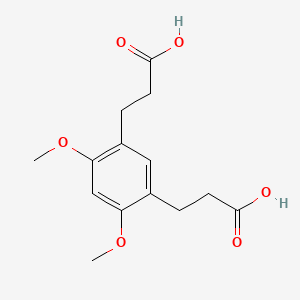
1,3-Benzenedipropanoic acid, 4,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with two propanoic acid groups and two methoxy groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- typically involves the reaction of 1,3-dimethoxybenzene with propanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the benzene ring undergoes acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: A simpler analog with only methoxy groups on the benzene ring.
1,3-Benzenedipropanoic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of propanoic acid groups.
Uniqueness: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is unique due to the presence of both methoxy and propanoic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
57121-95-6 |
|---|---|
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-[5-(2-carboxyethyl)-2,4-dimethoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H18O6/c1-19-11-8-12(20-2)10(4-6-14(17)18)7-9(11)3-5-13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
VVFQCRYXLKMRCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCC(=O)O)CCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



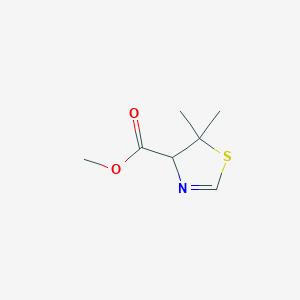
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
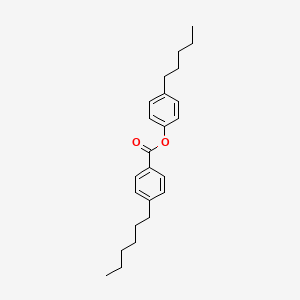
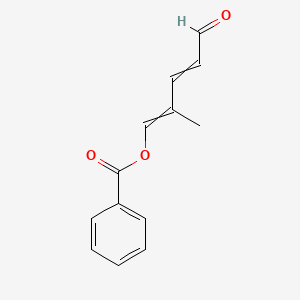
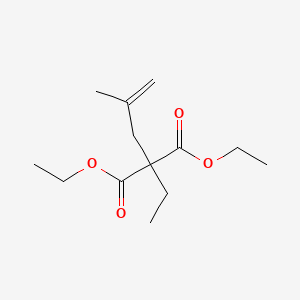

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
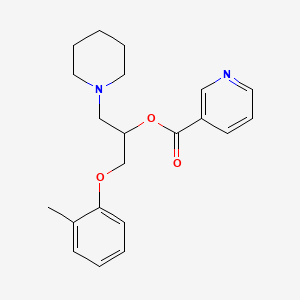
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
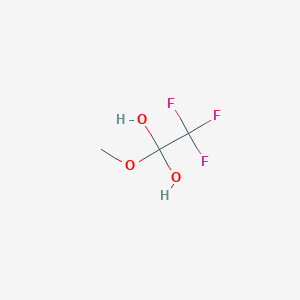
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
